molecular formula C14H16N4O B7554741 2-(methylamino)-N-(2-pyridin-2-ylethyl)pyridine-3-carboxamide

2-(methylamino)-N-(2-pyridin-2-ylethyl)pyridine-3-carboxamide

Cat. No. B7554741
M. Wt: 256.30 g/mol
InChI Key: VPOUZJRGAKBNAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(methylamino)-N-(2-pyridin-2-ylethyl)pyridine-3-carboxamide, also known as MP-10, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of pyridine carboxamides and has been found to have a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 2-(methylamino)-N-(2-pyridin-2-ylethyl)pyridine-3-carboxamide involves its binding to the sigma-1 receptor, which results in the modulation of various cellular processes. Specifically, 2-(methylamino)-N-(2-pyridin-2-ylethyl)pyridine-3-carboxamide has been found to modulate the activity of voltage-gated ion channels, which are important for the regulation of neuronal excitability. Additionally, 2-(methylamino)-N-(2-pyridin-2-ylethyl)pyridine-3-carboxamide has been found to have neuroprotective effects, which may be beneficial for the treatment of various neurological disorders.
Biochemical and Physiological Effects
2-(methylamino)-N-(2-pyridin-2-ylethyl)pyridine-3-carboxamide has been found to have a range of biochemical and physiological effects, including the modulation of ion channel activity, the promotion of neuroprotection, and the regulation of cell survival. Additionally, 2-(methylamino)-N-(2-pyridin-2-ylethyl)pyridine-3-carboxamide has been found to have anti-inflammatory effects, which may be beneficial for the treatment of various inflammatory disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(methylamino)-N-(2-pyridin-2-ylethyl)pyridine-3-carboxamide in lab experiments is its high affinity for the sigma-1 receptor, which makes it a useful tool for the study of this protein. Additionally, 2-(methylamino)-N-(2-pyridin-2-ylethyl)pyridine-3-carboxamide has been found to have a range of biochemical and physiological effects, which may be useful for the study of various cellular processes. However, one of the limitations of using 2-(methylamino)-N-(2-pyridin-2-ylethyl)pyridine-3-carboxamide in lab experiments is its relatively low solubility in water, which may make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for further research on 2-(methylamino)-N-(2-pyridin-2-ylethyl)pyridine-3-carboxamide. One potential area of research is the development of more efficient synthesis methods for this compound, which may improve its accessibility for scientific research. Additionally, further studies on the mechanism of action of 2-(methylamino)-N-(2-pyridin-2-ylethyl)pyridine-3-carboxamide may provide insights into its potential applications in the treatment of various neurological disorders. Finally, the development of more water-soluble derivatives of 2-(methylamino)-N-(2-pyridin-2-ylethyl)pyridine-3-carboxamide may overcome some of the limitations associated with its use in lab experiments.

Synthesis Methods

The synthesis of 2-(methylamino)-N-(2-pyridin-2-ylethyl)pyridine-3-carboxamide involves the reaction of 2-bromo-N-(2-pyridin-2-ylethyl)pyridine-3-carboxamide with methylamine in the presence of a palladium catalyst. This reaction results in the formation of 2-(methylamino)-N-(2-pyridin-2-ylethyl)pyridine-3-carboxamide, which can be purified using standard chromatography techniques. The overall yield of this synthesis method is approximately 50%.

Scientific Research Applications

2-(methylamino)-N-(2-pyridin-2-ylethyl)pyridine-3-carboxamide has been studied for its potential applications in a range of scientific research areas, including neuroscience, pharmacology, and medicinal chemistry. In particular, 2-(methylamino)-N-(2-pyridin-2-ylethyl)pyridine-3-carboxamide has been found to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes, including ion channel regulation, cell survival, and neuroprotection.

properties

IUPAC Name

2-(methylamino)-N-(2-pyridin-2-ylethyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O/c1-15-13-12(6-4-9-17-13)14(19)18-10-7-11-5-2-3-8-16-11/h2-6,8-9H,7,10H2,1H3,(H,15,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPOUZJRGAKBNAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC=N1)C(=O)NCCC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(methylamino)-N-(2-pyridin-2-ylethyl)pyridine-3-carboxamide

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